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Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-
methoxynicotinaldehyde: A Technical Guide

Executive Summary
As drug development increasingly targets complex intracellular mechanisms, the demand for

highly functionalized, regioselectively substituted heterocyclic building blocks has surged. 4-
Chloro-5-methoxynicotinaldehyde (CAS: 1256789-11-3) is a prime example of such an

intermediate[1]. Featuring a pyridine core adorned with orthogonal reactive sites—an

electrophilic formyl group, a nucleophilic substitution-ready chlorine atom, and an electron-

donating methoxy group—this compound serves as a critical scaffold. It is most notably utilized

in the synthesis of Transient Receptor Potential Mucolipin-1 (TRPML1) modulators, which are

pioneering therapeutics designed to upregulate cellular autophagy[2].

This whitepaper provides a rigorous breakdown of the compound's physicochemical properties,

a mechanistically justified synthetic protocol, and its downstream applications in advanced

therapeutics.
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Physicochemical Properties
Understanding the foundational metrics of 4-Chloro-5-methoxynicotinaldehyde is critical for

optimizing reaction conditions, predicting solubility during workup, and establishing analytical

validation parameters. All quantitative data is summarized below for rapid comparative

analysis.

Property Value Method / Source

IUPAC Name
4-Chloro-5-methoxypyridine-3-

carboxaldehyde
Nomenclature Standard

CAS Registry Number 1256789-11-3 1[1]

Molecular Formula C₇H₆ClNO₂ 1[1]

Molecular Weight 171.58 g/mol 1[1]

LC-MS Target [M+H]⁺ 172.00 m/z 2[2]

Purity Standard ≥95% 1[1]

Storage Conditions 2–8 °C, Inert Atmosphere
Best Practice (Aldehyde

stability)

Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 4-Chloro-5-methoxynicotinaldehyde relies on a highly regioselective

Directed Ortho-Metalation (DoM) followed by an electrophilic quench. The protocol below is

engineered as a self-validating system, ensuring that each step provides measurable feedback

before progression[3].

Step 1: Directed Ortho-Metalation (Kinetic
Deprotonation)

Procedure: Dissolve 4-chloro-3-methoxypyridine (1.25 mmol, 1.0 eq) in anhydrous

Tetrahydrofuran (THF, 5 mL). Cool the system strictly to -78 °C. Dropwise, add a 2.0 M

solution of Lithium diisopropylamide (LDA) in THF (1.25 mL, 2.51 mmol, 2.0 eq)[3]. Stir for 30

minutes at -78 °C[3].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12958870/docs?utm_src=pdf-body#physicochemical-properties-of-4-chloro-5-methoxynicotinaldehyde
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://patents.google.com/patent/WO2021127333A1/en
https://patents.google.com/patent/WO2021127333A1/en
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.accelachem.com/cn/productview_goodsid_492971_goodscode_SY414502.html
https://www.benchchem.com/product/b12958870/docs?utm_src=pdf-body#physicochemical-properties-of-4-chloro-5-methoxynicotinaldehyde
https://patents.google.com/patent/WO2021127333A1/en
https://patents.google.com/patent/WO2021127333A1/en
https://patents.google.com/patent/WO2021127333A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12958870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality & Logic: THF is utilized as a coordinating solvent to stabilize the resulting lithium

intermediate. The temperature must be clamped at -78 °C to enforce kinetic control; higher

temperatures risk nucleophilic attack by the diisopropylamine anion or the decomposition of

the highly reactive pyridyllithium species. LDA is selected specifically for its immense steric

bulk, which prevents it from acting as a nucleophile, strictly enforcing its role as a base. The

methoxy and chloro groups act synergistically to direct the metalation to the adjacent carbon

via complexation with the lithium ion.

Step 2: Electrophilic Formylation
Procedure: To the cold (-78 °C) reaction mixture, add anhydrous N,N-Dimethylformamide

(DMF, 0.19 mL, 2.51 mmol, 2.0 eq)[3].

Causality & Logic: DMF acts as the electrophilic formylating agent. The lithiated pyridine

attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate.

This intermediate is stable at low temperatures, which elegantly prevents over-reaction or

double-addition.

In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate). Successful formylation is

indicated by the consumption of the starting material and the appearance of a new, highly

UV-active spot with a lower Rf value (due to the polar aldehyde moiety).

Step 3: Quench and Isolation
Procedure: Quench the reaction with brine, extract the aqueous layer with ethyl acetate, dry

the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product[2].

Causality & Logic: The aqueous brine quench collapses the tetrahedral intermediate,

releasing dimethylamine and yielding the target aldehyde. Anhydrous Na₂SO₄ chemically

binds residual water, preventing hydrate formation of the aldehyde during concentration.

Analytical Validation: Analyze the crude residue via LC-MS. The system is validated if the

chromatogram yields a dominant peak with an m/z of 172.00 [M+H]⁺[2]. Further validation

via ¹H NMR (CDCl₃) should reveal a distinct aldehyde proton singlet far downfield (approx.

10.0–10.5 ppm).
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Fig 1. Mechanistic workflow for directed ortho-metalation and formylation synthesis.
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Application in Advanced Therapeutics: TRPML1
Agonism
4-Chloro-5-methoxynicotinaldehyde is not an end-product; it is a highly specialized vector

used to synthesize2[2].

TRPML1 is an inwardly rectifying cation channel localized on the lysosomal membrane[4]. In

the context of drug discovery, synthesizing agonists for this channel is a primary strategy for

upregulating autophagy[4]. When the synthesized API binds to the TRPML1 channel, it triggers

the efflux of Ca²⁺ from the lysosomal lumen into the cytosol[4]. This calcium release acts as a

secondary messenger, initiating a signaling cascade that enhances autophagic clearance—a

mechanism proven beneficial for clearing hepatotoxic alpha-1-anti-trypsin (ATZ) in the liver, and

treating neurodegenerative disorders, heart disease, and cancer[2].
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Fig 2. Downstream signaling of TRPML1 agonism leading to autophagy upregulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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